molecular formula C9H7F2NO B158810 4-Ethoxy-2,3-difluorobenzonitrile CAS No. 126162-96-7

4-Ethoxy-2,3-difluorobenzonitrile

Cat. No. B158810
M. Wt: 183.15 g/mol
InChI Key: NVCHMZSUFSRXTF-UHFFFAOYSA-N
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Patent
US05087764

Procedure details

4-Ethoxy-2,3-difluorobenzaldehyde (obtainable according to Example 7) is reacted with hydroxylamine -O-sulfonic acid according to J. Streith and C. Fizet, Helv. Chim. Acta 59, 2796 (1976), m.p.: 45° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]1[CH:11]=[CH:10][C:7]([CH:8]=O)=[C:6]([F:12])[C:5]=1[F:13])[CH3:2].[NH2:14]OS(O)(=O)=O>>[CH2:1]([O:3][C:4]1[CH:11]=[CH:10][C:7]([C:8]#[N:14])=[C:6]([F:12])[C:5]=1[F:13])[CH3:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC1=C(C(=C(C=O)C=C1)F)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NOS(=O)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C(C)OC1=C(C(=C(C#N)C=C1)F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.